6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N8O/c18-17(19,20)13-3-6-22-16(24-13)26-7-4-12(5-8-26)9-27-15(29)2-1-14(25-27)28-11-21-10-23-28/h1-3,6,10-12H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRUVBHXDPFOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological significance, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Triazole moiety : Known for its role in various biological activities, including antifungal and anticancer properties.
- Pyrimidine derivative : Contributes to the compound's potential as an antimicrobial agent.
- Piperidine ring : Enhances the bioavailability and pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. Specifically, derivatives of pyrimidines have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The presence of trifluoromethyl groups in the structure may enhance lipophilicity, thereby improving membrane penetration and antimicrobial efficacy.
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency . The mechanism often involves the induction of apoptosis through mitochondrial pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA synthesis : Pyrimidine derivatives interfere with nucleic acid synthesis, thereby inhibiting cell proliferation.
- Enzyme inhibition : Triazole derivatives often act as inhibitors of enzymes critical for fungal cell wall synthesis, making them effective antifungal agents .
- Receptor modulation : The piperidine component may interact with various receptors, influencing cellular signaling pathways involved in tumor growth and antibiotic resistance.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several triazole-pyrimidine hybrids against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.8 to 6.25 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial properties .
Study 2: Anticancer Activity
In vitro studies on a series of related triazole derivatives showed that one particular compound had an IC50 value of 6.2 µM against colon carcinoma cells (HCT-116) and 27.3 µM against breast cancer cells (T47D). These findings suggest that modifications to the triazole scaffold can lead to enhanced anticancer activity .
Data Summary
Scientific Research Applications
Overview
The compound 6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi. For instance, triazole derivatives have shown efficacy against resistant strains of bacteria due to their ability to inhibit enzyme systems critical for microbial survival .
Anticancer Properties
The incorporation of a pyrimidine ring and piperidine moiety in the compound enhances its potential as an anticancer agent. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. In vitro studies indicated that derivatives of this compound could inhibit tumor growth in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are desirable traits for pharmaceutical compounds. Additionally, modifications to the piperidine ring can lead to improved binding affinity to biological targets, enhancing therapeutic effects .
Synthesis and Biological Evaluation
A study synthesized several derivatives of the target compound and evaluated their biological activities. The synthesized compounds were tested against a panel of cancer cell lines, revealing that specific substitutions on the piperidine ring significantly improved anticancer activity. The most potent derivative exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects against cancer cells .
Pharmacokinetic Studies
Pharmacokinetic profiling of the compound has shown promising results regarding absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies have indicated that the compound has favorable solubility and permeability profiles, which are critical for oral bioavailability. This makes it a suitable candidate for further development into an oral therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its piperidine-linked 4-(trifluoromethyl)pyrimidine substituent. Below is a comparative analysis with similar compounds:
Substituent Variations on the Piperidine Ring
Key Research Findings and Data
Structural Analysis
- Molecular Interactions : The trifluoromethylpyrimidine group is critical for hydrophobic interactions, as seen in kinase inhibitors (e.g., ’s pyrido[1,2-a]pyrimidin-4-one derivatives) .
- Thermodynamic Stability : CF$3$-substituted pyrimidines exhibit higher thermal stability than aliphatic CF$3$ analogs (e.g., ), as aromatic systems resist metabolic oxidation .
Q & A
Q. What are the key synthetic strategies for preparing 6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution, coupling of triazole and pyridazine rings, and functionalization of the piperidine moiety. Critical steps:
- Step 1 : Formation of the pyrimidine-piperidine core via nucleophilic aromatic substitution (e.g., using NaOMe/MeOH for trifluoromethyl group introduction) .
- Step 2 : Coupling the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity .
- Step 3 : Final purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) and validation by HPLC (≥95% purity) .
- Key Reagents : Sodium methoxide, CuSO₄·5H₂O, ascorbic acid .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., piperidin-4-yl methyl linkage at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 466.1) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .
- X-ray Crystallography (if crystalline): Resolves ambiguous stereochemistry (e.g., piperidine chair conformation) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and C. albicans) .
- Kinase Inhibition : ATPase/GTPase activity assays (e.g., JAK2/STAT3 pathways due to triazole-pyrimidine motifs) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for CuAAC to enhance triazole coupling efficiency .
- Temperature Control : Maintain 50–60°C during nucleophilic substitution to minimize byproducts (e.g., N-oxide formation) .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura cross-couplings to improve piperidine functionalization .
- Yield-Purity Tradeoff : Balance column chromatography (high purity) vs. recrystallization (scalability) .
Q. How should contradictory NMR data (e.g., overlapping peaks) be resolved during structural characterization?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous protons (e.g., dihydropyridazinone C-H vs. triazole protons) .
- Variable Temperature NMR : Resolve rotational barriers in piperidine-methyl groups by acquiring spectra at 25°C vs. 40°C .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray structures) .
Q. What advanced computational methods can predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase domains (e.g., triazole binding to ATP pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis (e.g., piperidine flexibility over 100 ns trajectories) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial potency .
Data Contradiction and Resolution
Q. How to address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., triazole-pyrimidine derivatives in vs. ).
- Structural-Activity Relationships (SAR) : Tabulate key modifications (Table 1) to identify activity drivers.
- Assay Standardization : Re-test under uniform conditions (e.g., 10% FBS in DMEM for cytotoxicity assays) .
Q. Table 1. SAR of Triazole-Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
